REACTION_CXSMILES
|
[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[Ca+2:6].[C:7]([O-:11])(=[O:10])[CH2:8][CH3:9].[C:12]([OH:16])(=[O:15])[CH2:13][CH3:14]>O>[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[Ca+2:6].[C:7]([O-:11])(=[O:10])[CH2:8][CH3:9].[C:12]([OH:16])(=[O:15])[CH2:13][CH3:14] |f:0.1.2.3,5.6.7|
|
Name
|
calcium propionate propionic acid
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-].C(CC)(=O)O
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
solution
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Name
|
calcium propionate
|
Type
|
product
|
Smiles
|
C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-]
|
Name
|
propionic acid
|
Type
|
product
|
Smiles
|
C(CC)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |